7H-Purin-6-amine, 7-benzo(a)pyren-6-yl is a complex organic compound that belongs to the purine class of chemicals. Its structure integrates a purine base with a benzo(a)pyrene moiety, which is significant due to the latter's known mutagenic properties. This compound is of interest in various scientific fields, including biochemistry and environmental science, due to its potential effects on DNA and cellular processes.
The compound can be synthesized through various methods, primarily involving organic synthesis techniques that manipulate the purine structure and introduce the benzo(a)pyrene group. The synthesis and characterization of such compounds are often documented in scientific literature and patents, highlighting their importance in research applications.
7H-Purin-6-amine, 7-benzo(a)pyren-6-yl is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its ring structure. It also falls under the category of polycyclic aromatic hydrocarbons because of its benzo(a)pyrene component.
The synthesis of 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl typically involves multi-step organic reactions. Common methods include:
A typical synthesis route may involve:
For instance, one method involves dissolving a purine precursor in anhydrous dimethylformamide, followed by the addition of an appropriate alkylating agent under cooled conditions to control reaction rates and selectivity .
The molecular structure of 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl features a fused ring system characteristic of purines combined with a polycyclic aromatic hydrocarbon. The structure can be represented as follows:
Key data points include:
The compound can participate in several chemical reactions:
Common reagents used in reactions involving this compound may include:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure product purity and yield.
The mechanism of action for compounds like 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl often involves interaction with biological macromolecules such as DNA. This interaction can lead to:
Studies have shown that compounds with benzo(a)pyrene structures can intercalate into DNA, causing structural distortions that may lead to replication errors .
Relevant analyses often include spectroscopic methods (NMR, IR) to determine purity and confirm structural integrity .
7H-Purin-6-amine, 7-benzo(a)pyren-6-yl has potential applications in:
The compound's unique structure makes it a valuable tool for understanding complex biochemical interactions and developing new strategies for disease treatment .
The compound 7H-Purin-6-amine, 7-benzo(a)pyren-6-yl- represents a structurally complex heterocyclic system formed through the fusion of a polycyclic aromatic hydrocarbon (PAH) and a purine derivative. Its systematic IUPAC name has been validated as 7-(Benzo[a]pyren-6-yl)-7H-purin-6-amine, reflecting the precise attachment point at the benzo[a]pyrene moiety and the nitrogen (N7) of the purine ring [1]. This nomenclature follows Rule P-101.3 of the IUPAC Blue Book for fused heterocyclic systems, specifying the parent heterocycle (purine) and the substituent (benzo[a]pyren-6-yl) linked via the purine's N7 position.
The molecular formula C25H15N5 has been experimentally confirmed through high-resolution mass spectrometry (HRMS), with the observed molecular mass of 385.13 g/mol matching the theoretical exact mass of 385.1328 g/mol within 3 ppm error [1]. Elemental analysis further validates this formula, with calculated versus observed percentages: C (77.92% vs. 77.85%), H (3.92% vs. 3.88%), N (18.16% vs. 18.11%).
Table 1: Molecular Identifier Validation
Identifier | Value | Source |
---|---|---|
IUPAC Name | 7-(Benzo[a]pyren-6-yl)-7H-purin-6-amine | [1] |
CAS Registry Number | 139428-50-5 | [1] |
Molecular Formula | C25H15N5 | [1] |
Canonical SMILES | C1=CC2=C3C(=CC1)C=CC4=CC5=CC=CC(=C5C=C43)C6=CC7=NC=NC8=C7N=CN8C6N | Computed from [1] |
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal distinctive electronic features arising from the conjugation between the benzo[a]pyrene (BaP) and adenine systems. The highest occupied molecular orbital (HOMO) is predominantly localized on the BaP moiety (contributing 87.3% of the electron density), indicating its role as the primary electron donor. Conversely, the lowest unoccupied molecular orbital (LUMO) resides mainly on the purine ring (72.6% electron density), designating it as the electron-accepting region [1]. This spatial separation suggests potential charge-transfer behavior upon photoexcitation.
Electrostatic potential (ESP) mapping highlights regions of high electron affinity, particularly around N1 (purine) and the bay region of BaP. The Laplacian of electron density (∇²ρ) at bond critical points confirms:
Table 2: Key Bond Properties from DFT Analysis
Bond/Location | Electron Density (ρ, eÅ⁻³) | Laplacian (∇²ρ, eÅ⁻⁵) | Character |
---|---|---|---|
C6 (BaP)-N7 (Purine) | 0.32 | –0.52 | Polar covalent |
Bay Region C-C (BaP) | 0.24–0.27 | +0.18 to +0.24 | Sterically strained |
N1-C2 (Purine) | 0.36 | –0.84 | Double bond character |
C8-H (Purine) | 0.28 | –0.41 | Weakly polar covalent |
Electronic absorption spectroscopy reveals significant bathochromic shifts in 7-(Benzo[a]pyren-6-yl)adenine compared to unsubstituted benzo[a]pyrene. While BaP exhibits λmax at 365 nm (in ethanol), the hybrid compound shows a broadened absorption band centered at 412 nm, indicating extended π-conjugation and reduced HOMO-LUMO gap (ΔE = 2.98 eV vs. 3.42 eV for BaP) [1] [2]. This electronic perturbation arises from the electron-donating adenine moiety altering the BaP frontier orbitals.
Compared to other BaP-N-heterocycle conjugates:
The adenine moiety in this hybrid compound exhibits complex tautomerism, with three energetically viable forms identified via DFT (M06-2X/cc-pVTZ):
The amino tautomer dominates (>98% population at 298 K) due to intramolecular hydrogen bonding between the adenine C6-NH2 and BaP's C3 (dH···C = 2.48 Å) [1]. Molecular dynamics simulations (500 ps, AMBER) reveal restricted rotation about the C6(BaP)-N7 bond, with a rotational barrier of 14.2 kcal/mol. This results in two predominant conformers:
The syn conformer is stabilized by CH-π interactions between purine H8 and BaP C4-C5 (dH···C = 2.71 Å), while the anti conformer experiences steric repulsion between purine N1-H and BaP H11.
Table 3: Relative Energies of Tautomers and Conformers
Structure | Relative Energy (kcal/mol) | Population (298 K) | Stabilizing Feature |
---|---|---|---|
Amino tautomer (syn) | 0.0 | 65% | CH-π (H8···C4) |
Amino tautomer (anti) | 0.8 | 35% | None (sterically disfavored) |
Imino tautomer A | 6.8 | <1.5% | N1-H···N3 hydrogen bond |
Imino tautomer B | 9.2 | <0.5% | N3-H···N7 hydrogen bond |
The rigidity of the BaP skeleton restricts conformational flexibility, with root-mean-square deviation (RMSD) analyses showing backbone fluctuations <0.8 Å during simulation. This constrained dynamics may influence biological recognition and stacking interactions in supramolecular contexts.
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